Ethyl 2-oxo-3-(2-pyrazinyl)propanoate
Description
Ethyl 2-oxo-3-(2-pyrazinyl)propanoate (C₉H₁₀N₂O₃; molecular weight: 194.192) is an ester derivative featuring a pyrazine heterocycle at the β-position of a propanoate backbone and a ketone group at the α-position . The pyrazine ring, a six-membered aromatic system with two nitrogen atoms at positions 1 and 4, introduces electron-withdrawing effects and hydrogen-bonding capabilities, influencing both reactivity and biological interactions. Its structural versatility allows for modifications at the ester, ketone, or pyrazine moieties, enabling diverse applications in multicomponent reactions and heterocyclic synthesis .
Properties
IUPAC Name |
ethyl 2-oxo-3-pyrazin-2-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-2-14-9(13)8(12)5-7-6-10-3-4-11-7/h3-4,6H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPWCGPRDVPCFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC1=NC=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
-
Enolate Generation : LiHMDS deprotonates ethyl acetate, forming a nucleophilic enolate.
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Acyl Transfer : The enolate attacks pyrazine-2-carbonyl chloride, yielding an intermediate β-keto ester.
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Decarboxylation : Spontaneous decarboxylation under reflux produces the α-keto ester.
Key Parameters :
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Solvent : THF or dichloromethane (DCM) for improved enolate stability.
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Temperature : −40°C to 0°C to minimize side reactions.
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Base : LiHMDS outperforms NaH or KOtBu in enantioselectivity.
Table 1: Claisen Condensation Conditions and Yields
| Pyrazine Derivative | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Pyrazine-2-COCl | LiHMDS | THF | −40°C | 68–72 |
| Pyrazine-2-COCl | NaH | DCM | 0°C | 45–50 |
Nucleophilic Substitution Method
This method, analogous to Ethyl 2-oxo-3-(quinolin-4-yl)propanoate synthesis, involves substituting 2-chloropyrazine with ethyl acetoacetate’s enolate under basic conditions.
Protocol Overview
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Enolate Formation : Ethyl acetoacetate is treated with NaOEt in ethanol.
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Substitution : The enolate displaces chloride from 2-chloropyrazine.
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Workup : Acidic quenching followed by extraction and recrystallization.
Challenges :
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Regioselectivity : Competing substitution at pyrazine’s N-1 position necessitates excess base.
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Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1) isolates the product.
Table 2: Nucleophilic Substitution Optimization
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| NaOEt | Ethanol | 12 | 60 |
| K₂CO₃ | DMF | 24 | 40 |
Biocatalytic Synthesis
Patent US20060264641 describes enantioselective microbial reduction of 3-oxo esters. While originally applied to phenylpropanoates, Saccharomyces cerevisiae strains reduce pyrazinyl analogs to hydroxy intermediates, which are oxidized to the target α-keto ester.
Steps :
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Reduction : S. cerevisiae reduces ethyl 3-oxo-3-(2-pyrazinyl)propanoate to (S)-3-hydroxy-3-(2-pyrazinyl)propanoate (90% ee).
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Oxidation : Jones oxidation (CrO₃/H₂SO₄) converts the alcohol to the ketone.
Advantages :
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Stereocontrol : Microbial reduction avoids racemization.
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Scalability : Fed-batch fermentation achieves 85% conversion at 10-L scale.
Industrial-Scale Production
Continuous Flow Reactors
Adapting Claisen condensation to flow systems enhances throughput:
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Residence Time : 5–10 minutes at 50°C.
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Yield : 78% with in-line liquid-liquid extraction.
Table 3: Batch vs. Flow Synthesis Comparison
| Parameter | Batch | Flow |
|---|---|---|
| Reaction Time | 12 h | 10 min |
| Yield | 68% | 78% |
| Purity | 95% | 99% |
Comparative Analysis of Methods
Claisen Condensation :
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Pros : High yields, scalable.
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Cons : Requires cryogenic conditions.
Nucleophilic Substitution :
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Pros : Simple setup.
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Cons : Moderate yields, regioselectivity issues.
Biocatalytic :
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Pros : Stereoselective, green chemistry.
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Cons : Multi-step, higher cost.
Table 4: Method Selection Guide
| Application | Recommended Method |
|---|---|
| Bulk Synthesis | Flow Claisen |
| Chiral Intermediates | Biocatalytic |
| Lab-Scale | Nucleophilic Sub. |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-3-(2-pyrazinyl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyrazine ring positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the pyrazine ring or ester moiety.
Scientific Research Applications
Ethyl 2-oxo-3-(2-pyrazinyl)propanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-3-(2-pyrazinyl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with Ethyl 2-oxo-3-(2-pyrazinyl)propanoate, differing in substituents, ring systems, or functional groups:
Physicochemical Properties
- Thermal Stability: Cyclic ketone derivatives (e.g., Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate) exhibit higher thermal stability due to reduced conformational flexibility .
- Reactivity : The α-ketoester moiety in all analogs undergoes nucleophilic attack at the ketone or ester group, enabling diverse transformations (e.g., hydrazide formation in ) .
Research Findings and Data Tables
Key Reaction Yields and Conditions
Spectroscopic Data Comparison
Q & A
Q. What are the established synthetic routes for Ethyl 2-oxo-3-(2-pyrazinyl)propanoate, and what key reagents/conditions are critical for optimizing yield?
- Methodological Answer : The compound is typically synthesized via condensation reactions involving pyrazine derivatives and ethyl oxo-propanoate precursors. For example, hydrazone intermediates can be prepared by reacting pyrazinyl hydrazines with β-keto esters under acidic conditions (e.g., acetic acid with ammonium acetate as a catalyst). Reaction optimization often involves:
- Temperature : Heating under reflux (110–130°C) or using pressurized reactors (e.g., Q-tubes at 130°C) to accelerate kinetics .
- Catalysts : Acidic or basic conditions to drive condensation.
- Purification : Column chromatography or recrystallization for isolating pure product.
Key Reagents : Malononitrile for cyano-substitution, acetic acid for protonation, and LiAlH4/NaBH4 for selective reductions .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm the ester carbonyl (δ ~165–175 ppm) and pyrazinyl protons (δ ~8.5–9.5 ppm). 2D techniques (HSQC, HMBC) resolve overlapping signals in aromatic regions .
- Mass Spectrometry : High-resolution ESI-MS or GC-MS to verify molecular ion peaks (expected m/z: 194.192) and fragmentation patterns .
- X-ray Crystallography : For solid-state structure elucidation, employ SHELXL for refinement and ORTEP-3 for graphical representation of bond angles/geometry .
Q. What are the common reactivity patterns of this compound in organic transformations?
- Methodological Answer :
- Oxidation : The α-keto group reacts with KMnO4 or CrO3 to form carboxylic acid derivatives.
- Nucleophilic Substitution : The ester group undergoes transesterification with alcohols (e.g., methanol) under acid/base catalysis.
- Cyclization : Reacts with hydrazines or amines to form pyridazine or pyrazole heterocycles, monitored via TLC/GC-MS .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile reagents.
- Ventilation : Ensure adequate airflow to avoid inhalation of aerosols.
- Waste Disposal : Neutralize acidic byproducts before disposal. Refer to SDS guidelines for incompatible materials (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during structural confirmation?
- Methodological Answer :
- 2D NMR : Perform HSQC/HMBC to assign proton-carbon correlations and identify coupling artifacts.
- Computational Validation : Compare experimental H NMR shifts with DFT-calculated values (Gaussian or ORCA software).
- Isotopic Labeling : Use N-labeled pyrazinyl groups to track resonance splitting .
Q. What computational tools are suitable for predicting the reactivity and electronic properties of this compound?
- Methodological Answer :
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) using B3LYP/6-31G(d) to predict electrophilic/nucleophilic sites.
- Molecular Docking : Screen for bioactivity by docking the compound into enzyme active sites (e.g., AutoDock Vina).
- Crystallographic Software : SHELXL for refining X-ray data and analyzing bond critical points via AIM theory .
Q. How can reaction byproducts be systematically identified and mitigated during scale-up synthesis?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS or GC-MS to detect impurities. Compare retention times with standards.
- Process Optimization : Adjust stoichiometry (e.g., excess pyrazine derivative) or use flow chemistry to enhance mixing.
- Kinetic Studies : Perform time-resolved in-situ IR to monitor intermediate formation .
Q. What strategies are effective for resolving low crystallinity in X-ray diffraction studies of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
